2-(4-Chlorophenyl)pyrrolidin-3-ol
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Overview
Description
2-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 2-(4-Chlorophenyl)pyrrolidine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products:
Oxidation: 2-(4-Chlorophenyl)pyrrolidin-3-one
Reduction: 2-(4-Chlorophenyl)pyrrolidine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
2-(4-Bromophenyl)pyrrolidin-3-ol: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness: 2-(4-Chlorophenyl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
RLUYLBWEPOPAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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